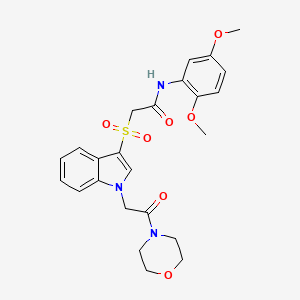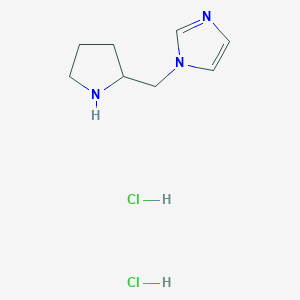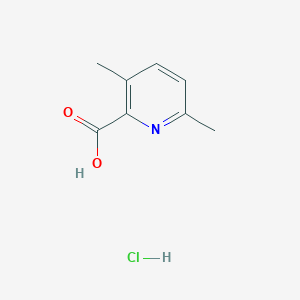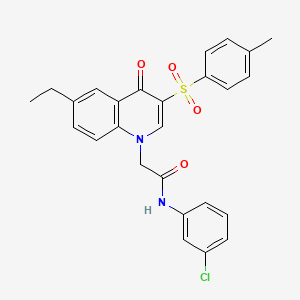![molecular formula C14H11FN2OS2 B2874185 3-ethyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 379238-47-8](/img/structure/B2874185.png)
3-ethyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[2,3-d]pyrimidin-4-one derivatives are a class of compounds that have been studied for their potential biological activities . They are part of a larger group of compounds known as pyrimidines, which are aromatic heterocyclic organic compounds similar to pyridine. One of the carbon atoms in the pyridine ring is replaced by a nitrogen atom to form the pyrimidine ring .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of appropriate amines with a pyrimidine derivative in a suitable solvent . The mixtures are typically refluxed for several hours, allowed to reach room temperature, and then a precipitate forms which can be filtered out .Molecular Structure Analysis
The molecular structure of these compounds typically includes a thieno[2,3-d]pyrimidin-4-one core, which can have various substituents attached to it. These substituents can greatly influence the properties and potential biological activities of the compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by the specific substituents present. For example, the presence of electron-donating or electron-withdrawing groups can affect the compound’s reactivity .Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
Thieno[2,3-d]pyrimidin-4-one derivatives have been explored for their potential as antitubercular agents. These compounds, including the one , can be synthesized with various substitutions that may affect their activity against Mycobacterium tuberculosis. Studies have shown that certain derivatives can display in vitro activity with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations, which is promising for developing new anti-TB compounds .
Anticancer Properties
The structural framework of thieno[2,3-d]pyrimidin-4-one is also being investigated for its anticancer properties. Research indicates that some derivatives exhibit antiproliferative effects against a range of cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, and renal cancer . This suggests that the compound could be a valuable lead in the synthesis of new anticancer drugs.
PARP-1 Inhibition
Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors are a class of drugs that have shown promise in treating various cancers. Pyrimidinone derivatives have been discovered as novel inhibitors of PARP-1, with potential antitumor activity. The compound could be part of this class, contributing to the design and synthesis of new antitumor agents .
Antiviral Activity
Derivatives of thieno[2,3-d]pyrimidin-4-one have been studied for their antiviral activity. Compounds with certain substitutions have shown activity against viruses such as Newcastle disease virus, suggesting potential therapeutic applications in antiviral drug development .
Biological Potential of Indole Derivatives
While not directly related to the compound , indole derivatives share a similar heterocyclic structure and have demonstrated a wide range of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antidiabetic, and antimalarial activities. This broad spectrum of biological activities in structurally related compounds provides a foundation for further exploration of the compound’s potential applications .
Drug-Likeness and Lead Optimization
The compound’s structural features, such as molecular weight and ClogP value, are important in maintaining drug-likeness during lead optimization. Compounds from the thieno[2,3-d]pyrimidin-4-one series that have a ClogP value less than 4 and a molecular weight under 400 are likely to retain drug-like properties, which is crucial for the development of pharmacologically active agents .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The study of thieno[2,3-d]pyrimidin-4-one derivatives and similar compounds is a promising area of research. These compounds have shown potential as antitubercular agents, among other biological activities . Future research will likely continue to explore the synthesis of new derivatives, their potential biological activities, and their mechanisms of action .
Eigenschaften
IUPAC Name |
3-ethyl-5-(4-fluorophenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2OS2/c1-2-17-13(18)11-10(7-20-12(11)16-14(17)19)8-3-5-9(15)6-4-8/h3-7H,2H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMCLARBBAVJIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dichlorophenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2874108.png)
![ethyl 2-((5-(3-chlorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate](/img/structure/B2874109.png)

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetohydrazide](/img/structure/B2874112.png)


![(2E)-N-butyl-2-cyano-2-({[(4-methylphenyl)sulfonyl]oxy}imino)ethanamide](/img/structure/B2874117.png)
![Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride](/img/structure/B2874118.png)


![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2874122.png)
![2-[(4-ethyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B2874124.png)